5-Amino-2,4-difluorophenol
Overview
Description
5-Amino-2,4-difluorophenol: is an organic compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It is characterized by the presence of two fluorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 5-Amino-2,4-difluorophenol are currently unknown . More research is needed to determine how this compound influences cellular processes and the downstream effects of these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2,4-difluorophenol can be synthesized through the reduction of 2,4-difluoro-5-nitrophenol . The reduction is typically carried out using palladium hydroxide as a catalyst in the presence of hydrogen gas . The reaction is performed in an ethyl acetate solvent under controlled conditions to yield this compound as an off-brown solid .
Industrial Production Methods: Industrial production methods for this compound involve similar reduction processes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-2,4-difluorophenol can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Hydrogen gas in the presence of a catalyst like .
Substitution: Reagents such as sodium hydroxide or potassium carbonate in suitable solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of various amino derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-Amino-2,4-difluorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2,4-Difluoro-5-hydroxyphenylboronic acid
- 3,5-Difluoro-2-hydroxybenzaldehyde
- 2,4-Difluoro-5-nitrophenol
- 2,4-Difluorophenol
Comparison: 5-Amino-2,4-difluorophenol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct reactivity compared to other similar compounds. The fluorine atoms also contribute to its stability and reactivity, making it a versatile compound in various chemical reactions .
Properties
IUPAC Name |
5-amino-2,4-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXADAFQCFSVRGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382396 | |
Record name | 5-amino-2,4-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113512-71-3 | |
Record name | 5-amino-2,4-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,4-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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